![molecular formula C20H15N3O2 B2594924 N-(2-甲基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基)-1-萘酰胺 CAS No. 897616-46-5](/img/structure/B2594924.png)

N-(2-甲基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基)-1-萘酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

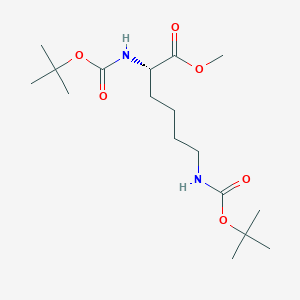

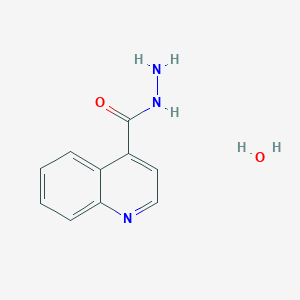

The compound “N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide” belongs to a class of compounds known as pyridopyrimidinones . These compounds are characterized by a pyrido[1,2-a]pyrimidine core structure, which is a bicyclic system consisting of a pyridine and a pyrimidine ring fused together .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyridopyrimidinones can generally be synthesized through the condensation of aminopyrimidines with carboxylic anhydrides or acid chlorides . The reaction typically involves cyclization and the formation of an amide bond .Molecular Structure Analysis

The molecular structure of pyridopyrimidinones is characterized by a bicyclic system. The cation of the salt is almost co-planar as evidenced by the two conjugated rings .Chemical Reactions Analysis

Pyridopyrimidinones can undergo various chemical reactions. For example, they can form stable adducts with primary amines . The acylating capacity of their ethoxycarbonyl groups can be decreased by the formation of these adducts .科学研究应用

纳米体系结构学和分子对接

该化合物已被用于纳米体系结构学和分子对接领域 . 它参与了通过逆克莱森反应形成有机盐 . 通过单晶X射线衍射分析证实了分离出的有机盐的晶体结构 .

生物学特性

包括该化合物在内的嘧啶并嘧啶化合物具有多种重要的生物学特性 . 它们被用作癌细胞生长抑制剂、抗氧化剂、将二氢叶酸还原为四氢叶酸的药物、抗糖尿病药、血管生成抑制剂、抗性修饰剂、结核分枝杆菌、高血压和过敏症状治疗剂、抗菌和抗病毒剂、抑制单羧酸转运蛋白 (MCTs) 的抗肿瘤剂、抗炎和保肝剂以及酪氨酸激酶抑制剂 .

抗菌活性

该化合物已对其体外抗菌活性进行了筛选 . 它已针对革兰氏阳性菌(枯草芽孢杆菌MTCC 121和表皮葡萄球菌435)和革兰氏阴性菌(黄单胞菌7903和铜绿假单胞菌MTCC 7908)的标准菌株进行了测试 .

分子建模

未来方向

作用机制

Target of Action

Similar compounds have been found to exhibit anti-hiv-1 activity , suggesting that this compound may also target proteins involved in the HIV-1 life cycle.

Mode of Action

It’s suggested that similar compounds bind into the active site of pfv integrase (in), a key enzyme in the hiv-1 life cycle . The keto oxygen atom at position C-4 and nitrogen atom of the pyrimidine ring moiety may chelate the Mg2+ ion .

Biochemical Pathways

Given its potential anti-hiv-1 activity, it may influence pathways related to the hiv-1 life cycle, which includes viral entry, reverse transcription, integration, gene expression, virion assembly, budding, and maturation .

Result of Action

Similar compounds have shown moderate inhibitory properties against the hiv-1 virus (nl4-3) in hela cell cultures , suggesting that this compound may have similar effects.

生化分析

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is likely to be complex and may involve the formation of hydrogen bonds .

Cellular Effects

In terms of cellular effects, N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide has been shown to have moderate inhibitory properties against HIV-1 virus (NL4-3) in Hela cell cultures . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . A molecular docking study showed that the compound binds into the active site of PFV integrase (IN), a key enzyme in the life cycle of HIV-1 .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time .

Dosage Effects in Animal Models

The effects of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide vary with different dosages in animal models . At high doses, the compound may have toxic or adverse effects .

Metabolic Pathways

It is known that the compound can interact with various enzymes and cofactors .

Transport and Distribution

It is likely that the compound interacts with various transporters or binding proteins .

Subcellular Localization

It is likely that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

属性

IUPAC Name |

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O2/c1-13-18(20(25)23-12-5-4-11-17(23)21-13)22-19(24)16-10-6-8-14-7-2-3-9-15(14)16/h2-12H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUZYGIALCSNVKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2594844.png)

![3-(4-chlorophenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2594846.png)

![3-(4-chlorophenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2594852.png)

![3-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)propanoic acid;hydrochloride](/img/structure/B2594856.png)

![(Z)-ethyl 4-((4-((3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2594863.png)